molecular formula C19H13Br3N4O6 B1256690 7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione

7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione

Cat. No. B1256690
M. Wt: 633 g/mol
InChI Key: UWKQGGGAGXOVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione is a natural product found in Rhodomela confervoides with data available.

Scientific Research Applications

Isolation from Natural Sources

7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione, along with other similar compounds, has been isolated from the red alga Rhodomela confervoides. The isolation of these compounds is significant as it highlights the diverse chemical compounds present in marine organisms and their potential utility in various fields of science and medicine (Ma et al., 2007).

Potential Antioxidant Properties

Compounds structurally similar to 7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione, isolated from marine sources like the red alga Rhodomela confervoides, have demonstrated significant scavenging activity against radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonate)). This indicates their potential application as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Role in Synthesis of Complex Compounds

The compound also serves as a foundational structure in synthetic chemistry. It is used in the synthesis of complex compounds, such as dibenzyl bromophenols and other derivatives, which can have various applications, including medicinal chemistry and materials science. For instance, the synthesis processes often involve intricate steps like protecting groups and nucleophilic substitution reactions, underlining the compound's utility in complex chemical synthesis (Khaliullin & Shabalina, 2020).

properties

Product Name

7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione

Molecular Formula

C19H13Br3N4O6

Molecular Weight

633 g/mol

IUPAC Name

7-[[3-bromo-2-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-4,5-dihydroxyphenyl]methyl]-3H-purine-2,6-dione

InChI

InChI=1S/C19H13Br3N4O6/c20-11-6(2-9(27)16(30)13(11)22)1-8-7(3-10(28)15(29)12(8)21)4-26-5-23-17-14(26)18(31)25-19(32)24-17/h2-3,5,27-30H,1,4H2,(H2,24,25,31,32)

InChI Key

UWKQGGGAGXOVAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C=C2CN3C=NC4=C3C(=O)NC(=O)N4)O)O)Br

synonyms

7-(3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl)-3,7-dihydro-1H-purine-2,6-dione
BBDDDP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione
Reactant of Route 4
7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione
Reactant of Route 5
7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione
Reactant of Route 6
7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.